molecular formula C16H15NO4 B12109590 Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- CAS No. 82157-41-3

Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]-

Cat. No.: B12109590
CAS No.: 82157-41-3
M. Wt: 285.29 g/mol
InChI Key: DUMIWUXXCBKUQS-UHFFFAOYSA-N
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Description

Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- is an organic compound with the molecular formula C16H15NO4. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 4-[[2-(4-methylphenoxy)acetyl]amino] group. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- typically involves the condensation of benzoic acid with 4-methylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out under an inert atmosphere, usually nitrogen, at room temperature. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of ionic liquids and microwave-assisted synthesis, are being explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. Additionally, it can interact with microbial cell membranes, disrupting their integrity and leading to antimicrobial activity .

Comparison with Similar Compounds

Benzoic acid, 4-[[2-(4-methylphenoxy)acetyl]amino]- can be compared with other similar compounds, such as:

These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their functional groups.

Properties

CAS No.

82157-41-3

Molecular Formula

C16H15NO4

Molecular Weight

285.29 g/mol

IUPAC Name

4-[[2-(4-methylphenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H15NO4/c1-11-2-8-14(9-3-11)21-10-15(18)17-13-6-4-12(5-7-13)16(19)20/h2-9H,10H2,1H3,(H,17,18)(H,19,20)

InChI Key

DUMIWUXXCBKUQS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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